molecular formula C24H18ClN5O3 B2972127 1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902919-61-3

1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2972127
CAS RN: 902919-61-3
M. Wt: 459.89
InChI Key: IELYOBHCQXLNOU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains multiple heterocyclic rings, including pyrido[1,2-a]pyrimidin and pyrido[2,3-d]pyrimidine . These types of structures are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar structures. For example, 4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized through a metal-free C-3 chalcogenation . Similarly, new pyrido[2,3-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

Research into pyrido[2,3-d]pyrimidine derivatives has primarily focused on their synthesis and chemical properties, including their potential as antithrombotic compounds and their interesting photophysical properties. For example, a study by Furrer, Wágner, and Fehlhaber (1994) explored the synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects, highlighting the versatility of pyrido[2,3-d]pyrimidine derivatives in medicinal chemistry Furrer, H., Wágner, R., & Fehlhaber, H. (1994). Journal of Heterocyclic Chemistry.

Photophysical Properties and Applications

Another area of interest is the photophysical properties of pyrimidine derivatives, which have implications for developing novel materials with specific optical properties. Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, demonstrating their potential as solid-state fluorescence emitters and colorimetric pH sensors. This research underscores the utility of pyrimidine derivatives in sensor technology and materials science Yan, H., Meng, X., Li, B., Ge, S., & Lu, Y. (2017). Journal of Materials Chemistry C.

Biological Activity and Pharmaceutical Applications

The exploration of biological activities is a significant focus, with studies investigating the urease inhibition properties of pyrido[1,2-a]pyrimidine derivatives. Rauf et al. (2010) assessed the urease inhibition activity of various derivatives, identifying compounds with significant inhibitory effects. This research indicates the potential of pyrido[2,3-d]pyrimidine derivatives in developing new pharmaceuticals or agrochemicals Rauf, A., Liaqat, S., Qureshi, A. M., Yaqub, M., Rehman, A., Hassan, M.-U., Chohan, Z., Nasim, F. U. H., & Hadda, T. B. (2010). Medicinal Chemistry Research.

Supramolecular Chemistry and Material Science

Moreover, pyrimidine and pyrido[2,3-d]pyrimidine derivatives play a role in supramolecular chemistry. Fonari, Simonov, Chumakov, Bocelli, Ganin, and Yavolovskii (2004) investigated novel pyrimidine derivatives for co-crystallization with crown ethers, forming 2D and 3D networks through hydrogen bonding. This work demonstrates the utility of these compounds in constructing novel supramolecular assemblies Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E. V., & Yavolovskii, A. А. (2004). Supramolecular Chemistry.

properties

IUPAC Name

1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3/c25-17-8-9-20-27-18(13-21(31)29(20)14-17)15-30-22-19(7-4-11-26-22)23(32)28(24(30)33)12-10-16-5-2-1-3-6-16/h1-9,11,13-14H,10,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELYOBHCQXLNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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